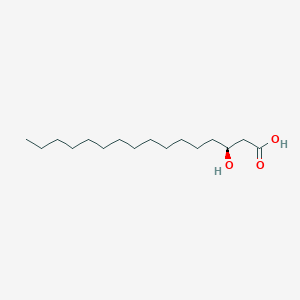
(S)-beta-hydroxypalmitic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid. It is an enantiomer of a (R)-3-hydroxypalmitic acid.
Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways : (S)-beta-hydroxypalmitic acid is involved in metabolic pathways. Dhar et al. (2008) found that human liver microsomes convert 3-hydroxypalmitate, a related compound, to its ω-hydroxylated metabolites, indicating its role in liver metabolism (Dhar et al., 2008).
Cell Growth and Health : Kokotou et al. (2020) discovered that certain isomers of hydroxypalmitic acids exhibit growth inhibitory activities against human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. This highlights the potential therapeutic applications of these compounds in managing autoimmune diseases and cancer (Kokotou et al., 2020).
Antibacterial Properties : He et al. (2012) identified 3-hydroxypalmitic acid, a compound closely related to this compound, as having moderate antibacterial activity against Bacillus cereus and Candida albicans. This finding opens potential applications in antimicrobial treatments (He et al., 2012).
Molecular Interactions and Self-Assembly : Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid, a structurally similar compound. Their findings suggest that these processes are important for understanding the behavior of hydroxy fatty acids in biological systems and could be relevant to the applications of this compound in biomaterials (Heredia-Guerrero et al., 2009).
Mitochondrial Functions : Cecatto et al. (2018) demonstrated that 3-hydroxypalmitic acid can disrupt mitochondrial functions in heart and liver cells. This suggests a critical role of hydroxyl fatty acids in mitochondrial health and potential applications in understanding metabolic disorders (Cecatto et al., 2018).
Lipidomic Research : The discovery of new families of saturated hydroxy fatty acids, including hydroxypalmitic acids, in milk by Kokotou et al. (2020) indicates the importance of these compounds in lipidomic studies and their potential benefits in human health (Kokotou et al., 2020).
Eigenschaften
Molekularformel |
C16H32O3 |
|---|---|
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
(3S)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
CBWALJHXHCJYTE-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


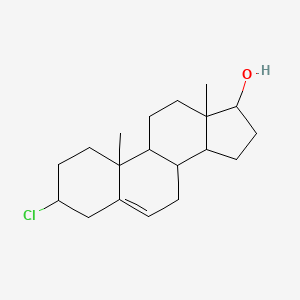
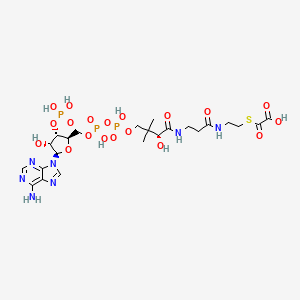
![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
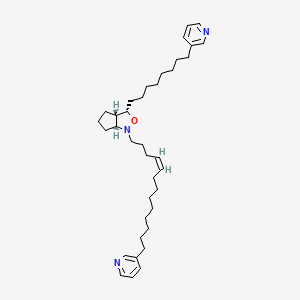
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
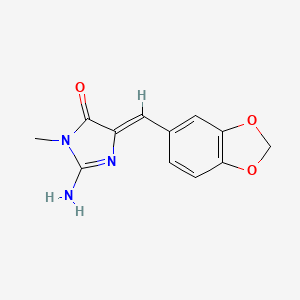



![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)


![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1249422.png)

